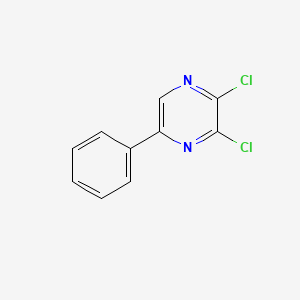

2,3-Dichloro-5-phenylpyrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

32493-80-4 |

|---|---|

Molecular Formula |

C10H6Cl2N2 |

Molecular Weight |

225.07 g/mol |

IUPAC Name |

2,3-dichloro-5-phenylpyrazine |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-10(12)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H |

InChI Key |

ZWWZVUJIUBEFTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dichloro 5 Phenylpyrazine and Analogous Halogenated Pyrazines

Pyrazine (B50134) Ring Formation Strategies

The construction of the core pyrazine heterocycle is the foundational step in the synthesis of 2,3-dichloro-5-phenylpyrazine. Key strategies include classical condensation reactions and modern dehydrogenative coupling routes.

Condensation Reactions for Pyrazine Core Synthesis

The most traditional and widely employed method for pyrazine synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netrsc.org This approach is versatile, allowing for the introduction of various substituents on the pyrazine ring based on the choice of precursors. The reaction typically proceeds via the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. slideshare.net

For instance, the condensation of a substituted 1,2-diamine with a 1,2-diketone can be facilitated by a catalyst in a suitable solvent like methanol. rasayanjournal.co.in While effective for producing a range of substituted pyrazines, this method can lead to mixtures of regioisomers when using unsymmetrical diketones or diamines, posing a significant challenge for regioselectivity. rsc.org The synthesis of pyrazines from α-hydroxy ketones or α-halo ketones with diamines has also been reported. rsc.orgresearchgate.net

A general representation of this condensation reaction is as follows:

R1-C(=O)-C(=O)-R2 + H2N-CH(R3)-CH(R4)-NH2 → Substituted Pyrazine

The reaction conditions and yields for the synthesis of various pyrazines via condensation are summarized in the table below.

| 1,2-Dicarbonyl/α-hydroxy ketone | 1,2-Diamine | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzil | Ethane-1,2-diamine | Organo-Cu(II) catalyst, Methanol, 50°C | 2,3-Diphenylpyrazine | High | rasayanjournal.co.in |

| Substituted 1,2-diketones | Substituted Ethane-1,2-diamines | Organo-Cu(II) catalyst, Methanol, 50°C | Substituted pyrazines | - | rasayanjournal.co.in |

| 1,2-dicarbonyl | 1,2-diamine | Potassium tert-butoxide, Room Temp | Pyrazine | 72-88 | researchgate.net |

Dehydrogenative Coupling Routes for Functionalized Pyrazines

More contemporary and atom-economical approaches to pyrazine synthesis involve dehydrogenative coupling reactions. These methods often utilize transition-metal catalysts to facilitate the formation of the pyrazine ring from more readily available starting materials like alcohols and amines, with the liberation of hydrogen gas and water as the only byproducts. nih.govacs.org

One prominent example is the base-metal catalyzed dehydrogenative self-coupling of 2-amino alcohols to yield symmetrically 2,5-substituted pyrazines. nih.govacs.org Manganese pincer complexes have proven to be effective catalysts for this transformation. nih.govacs.org For example, 2,5-diphenylpyrazine (B189496) can be synthesized from 2-phenylglycinol using this methodology. nih.gov Another approach involves the ruthenium-catalyzed dehydrogenative coupling of 1,2-diols with ammonia (B1221849). acs.org

A plausible mechanism for the dehydrogenative coupling of β-amino alcohols involves the initial dehydrogenation of the alcohol to an aldehyde, followed by self-coupling to form a 2,5-dihydropyrazine intermediate, which then undergoes a final metal-catalyzed dehydrogenation to the aromatic pyrazine. acs.org

The following table presents examples of dehydrogenative coupling reactions for pyrazine synthesis.

| Substrate | Catalyst | Base/Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Amino-1-propanol | Mn(Acr-PNPPh)(CO)2Br | - / Toluene | 150 | 2,5-Dimethylpyrazine | - | acs.org |

| 2-Phenylglycinol | [Mn]-1 (PNP-Mn complex) | KOH / Solvent-free | 130 | 2,5-Diphenylpyrazine | 80 | rsc.org |

| 1,2-Diols | Acridine-based Ru-pincer complex | - / - | - | Pyrazine derivatives | - | acs.org |

Post-Cyclization Halogenation Techniques

Once the pyrazine core is formed, the introduction of halogen atoms, specifically chlorine, is a critical step in arriving at this compound. This process is complicated by the electron-deficient nature of the pyrazine ring.

Challenges of Electrophilic Halogenation for Electron-Deficient Pyrazines and Alternative Approaches

Direct electrophilic halogenation of the pyrazine nucleus is generally unsuccessful. acs.orgacs.org The two nitrogen atoms in the ring are electron-withdrawing, which deactivates the aromatic system towards electrophilic attack. chemistrysteps.com This inherent lack of reactivity makes standard electrophilic aromatic substitution conditions ineffective for the chlorination of pyrazines. acs.orgacs.org

To overcome this challenge, alternative strategies are required. One approach involves the halogenation of pyrazine N-oxides, which activates the ring towards substitution. However, this can lead to a mixture of regioisomeric products. sorbonne-universite.fr

Directed Ortho-Metalation and Lithiation for Regioselective Functionalization

A more controlled and regioselective method for the functionalization of electron-deficient heterocycles like pyrazine is directed ortho-metalation (DoM) or lithiation. acs.orgwikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium or other strong base, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca Subsequent quenching of the resulting metalated intermediate with an electrophile, such as a chlorinating agent, allows for the regioselective introduction of a chlorine atom.

For pyrazines, tert-butoxycarbonyl-protected amines and neopentyl glycol acetals have been used as directing groups for ortho-metalation. acs.orgacs.org Hindered magnesium- and zinc-amide bases, such as TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), have also been employed for the regioselective metalation of pyrazines, sometimes in the presence of a Lewis acid like BF3·OEt2 to enhance the acidity of the ring protons. researchgate.netthieme-connect.de The use of a bulky bis-trimethylsilylmethyl-substituent has also been shown to direct regioselective metalation. thieme-connect.de

The following table provides examples of directing groups and bases used in the ortho-metalation of pyrazines and related heterocycles.

| Heterocycle | Directing Group | Base | Electrophile | Product | Reference |

| Pyrazine | tert-Butoxycarbonyl-protected amine | - | Iodine | Iodinated pyrazine | acs.orgacs.org |

| Pyrazine | Neopentyl glycol acetal | - | Iodine | Iodinated pyrazine | acs.orgacs.org |

| Chloropyrazine | Bis-trimethylsilylmethyl | TMP2Mg·2LiCl / BF3·OEt2 | PhSO2Cl | Dichlorinated pyrazine | thieme-connect.de |

| 2-Aryl-6-chloropyridine | 2-Chloropyridyl | t-BuLi | - | Ortho-lithiated species | nih.gov |

Introduction of Phenyl Moieties via Cross-Coupling Reactions

The final key step in the synthesis of this compound is the introduction of the phenyl group. Palladium-catalyzed cross-coupling reactions are the most effective methods for this transformation, allowing for the formation of a carbon-carbon bond between the halogenated pyrazine and a phenyl-containing coupling partner.

The Suzuki-Miyaura coupling is a widely used method for this purpose, involving the reaction of a chloropyrazine with a phenylboronic acid in the presence of a palladium catalyst and a base. clockss.orgrsc.orgresearchgate.net The choice of catalyst and reaction conditions can be crucial for achieving good yields, with catalysts such as bis(triphenylphosphine)palladium(II) dichloride and [1,4-bis(diphenylphosphine)butane]palladium(II) dichloride being effective. clockss.org Selective monosubstitution of dichloropyrazines can be achieved, for instance, with sterically hindered arylboronic acids. clockss.org

The Sonogashira coupling, which pairs a halopyrazine with a terminal alkyne like phenylacetylene (B144264), is another valuable tool, particularly for creating pyrazines with extended π-systems. wikipedia.orgorganic-chemistry.orgrsc.org The Stille coupling, utilizing organotin reagents, offers an alternative route for the synthesis of phenylpyrazines from bromopyrazines. molaid.comwikipedia.orgorganic-chemistry.orglibretexts.org

Below is a table summarizing various cross-coupling reactions for the synthesis of phenylpyrazines.

| Halogenated Pyrazine | Coupling Partner | Catalyst | Conditions | Product | Yield (%) | Reference |

| 2,6-Dichloropyrazine (B21018) | Phenylboronic acid | Pd(PPh3)2Cl2 | Na2CO3, Acetonitrile/H2O | 2,6-Diphenylpyrazine | - | clockss.org |

| 2,3-Dichloropyrazine (B116531) | 2-Methylphenylboronic acid | Pd(PPh3)2Cl2 | Na2CO3, Acetonitrile/H2O | 2-Chloro-3-(2-methylphenyl)pyrazine | Moderate | clockss.org |

| Chloropyrazine | Phenylacetylene | Pd catalyst, Cu co-catalyst | Base | Phenylalkynylpyrazine | - | wikipedia.org |

| Bromopyrazine | Tributyl(1-ethoxyvinyl)stannane | Cu(I) co-catalyst | - | Acetylpyrazine | - | molaid.com |

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting aryl halides with arylboronic acids, catalyzed by a palladium complex. researchgate.netrsc.org This reaction is noted for its mild conditions and tolerance of various functional groups. nih.gov The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product. nih.govmdpi.com

In the context of pyrazine chemistry, the Suzuki-Miyaura reaction has been successfully applied to halogenated pyrazines. researchgate.net For instance, the coupling of chloropyrazines with arylboronic acids using conventional palladium-phosphine catalysts has been reported. researchgate.net The use of bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines, has significantly improved the efficiency of these reactions, allowing for the coupling of even unactivated aryl chlorides under mild conditions. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Pyrazines

| Halogenated Pyrazine | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Bromochloropyrazine | Imidazoleboronic acid | Pd(PPh₃)₄ | 2-Bromo-3-(1H-imidazol-1-yl)pyrazine | N/A | researchgate.net |

| Chloropyrazine | 2-Amino-5-pyrimidylboronic acid | Pd(dppf)Cl₂ | 2-(2-Amino-5-pyrimidyl)pyrazine | N/A | researchgate.net |

| Highly Oxygenated Aryl Halides | Arylboronic Acid | Pd(OAc)₂ / SPhos | Biaryl Product | High (low catalyst loading) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Stille Coupling Methods

The Stille coupling is another versatile palladium-catalyzed reaction that forms C-C bonds between organostannanes and organic halides or pseudohalides. rsc.orgorganic-chemistry.org A key advantage of Stille coupling is the stability of organotin reagents to air and moisture. wikipedia.org The reaction mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

In pyrazine chemistry, the Stille coupling has been employed to synthesize various derivatives. rsc.org For example, the reaction of a stannylated pyrazine with 4-methoxybenzoyl chloride yielded the desired ketone, although homocoupling of the organotin reagent was a competing side reaction. rsc.org This could be suppressed by altering the order of reagent addition. rsc.org A notable application involves the site-selective monocoupling on 2-aminopyrazines, directed by the amino group, allowing for the sequential introduction of two different substituents. nih.gov

Negishi Coupling Methodologies

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. rsc.org This method is a powerful tool for C-C bond formation. rsc.org A significant feature of this reaction in pyrazine chemistry is the ability to use halogenated pyrazines as nucleophilic partners due to the stability of the metallated species. rsc.org

Various dichloropyrazines have been successfully functionalized using Negishi coupling. rsc.org For example, direct metalation of dichloropyrazines followed by cross-coupling with iodobenzenes and iodothiophene has yielded the corresponding coupled products in good yields. rsc.org Nickel-catalyzed Negishi cross-coupling of pyrazine triflate with alkyl and arylzinc halides has also been shown to be an effective method for synthesizing 5-substituted 2,3-dimethylpyrazine (B1216465) derivatives. rsc.orgsorbonne-universite.fr

Table 2: Negishi Coupling Reactions in Pyrazine Chemistry

| Pyrazine Substrate | Organozinc Reagent | Catalyst | Product | Yield (%) | Reference |

| Dichloropyrazines | Aryl/Hetaryl Zinc Chloride | Pd or Ni catalyst | Aryl/Hetaryl-substituted pyrazines | Good | rsc.org |

| Pyrazine triflate | Alkyl/Aryl Zinc Halide | NiCl₂(dppp) | 5-Alkyl/Aryl-2,3-dimethylpyrazines | 62-85 | rsc.orgsorbonne-universite.fr |

This table is interactive. Click on the headers to sort the data.

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is known for its mild reaction conditions, often conducted at room temperature in the presence of a base. wikipedia.org

This methodology has been applied to halogenated pyrazines to introduce alkynyl functionalities. rsc.org For instance, a double Sonogashira coupling of 2,3-dicyano-5,6-dichloropyrazine has been reported. researchgate.netresearchgate.net The reaction's utility is further demonstrated in the synthesis of complex molecules, where its mild conditions are advantageous. wikipedia.org

Heck Reaction Pathways

The Heck reaction, a palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.comnih.gov This reaction is highly valued for its high chemoselectivity and mild conditions. mdpi.com

In the context of pyrazine chemistry, the Heck reaction has been used to synthesize dialkenyl derivatives from 2,3-dichloropyrazine and various alkenes. researchgate.net Interestingly, the reaction temperature was found to influence the product distribution, with higher temperatures leading to partially or completely saturated derivatives. researchgate.net In some cases, the pyrazine moiety itself can act as an "olefin-like" partner in a Heck-type reaction. rsc.org

Corriu-Kumada Coupling Strategies

The Corriu-Kumada coupling, one of the earliest catalytic cross-coupling methods, utilizes a Grignard reagent and an organic halide, typically with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is effective for creating carbon-carbon bonds between various alkyl, aryl, or vinyl groups. wikipedia.org

While less common for pyrazines compared to other coupling methods, the Kumada coupling has been reported for the functionalization of pyrazine derivatives. researchgate.netresearchgate.net For example, 2-chloro-5-trifluoromethoxypyrazine has been shown to be a useful substrate for Kumada-Corriu reactions. researchgate.net The reaction's scope has expanded over the years to include a wide range of substrates and functionalized Grignard reagents. arkat-usa.org

Advanced Synthetic Routes to Highly Functionalized Derivatives

Advanced synthetic strategies often involve the sequential application of the cross-coupling methodologies described above to introduce multiple, different functional groups onto the pyrazine core. The regioselectivity of these reactions is a key consideration and can be controlled by a combination of electronic and steric factors, as well as the choice of catalyst and reaction conditions. researchgate.net

For instance, the inherent reactivity differences between halogen atoms at different positions on a polyhalogenated pyrimidine (B1678525) ring allow for sequential substitution. researchgate.net A similar principle can be applied to pyrazines, where one halogen can be selectively reacted, followed by a second, different coupling reaction at another position. The use of directing groups can also achieve site selectivity in symmetrical dihalogenated pyrazines where the C-X bonds are electronically identical. nih.gov

The synthesis of highly functionalized pyrazine derivatives is also achieved through one-pot reactions, where multiple transformations occur in a single reaction vessel. An example is the palladium-catalyzed coupling/cyclization reaction of 5-(alkyl-arylamino)-6-chloropyrazine-2,3-dicarbonitriles with phenylacetylene in water to produce 5,6-disubstituted-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles. researchgate.net Such methods offer increased efficiency and are synthetically valuable.

Diversification Strategies for the Pyrazine Nucleus

The modification of the pyrazine core is a key strategy for creating a library of diverse analogs. This diversification is often achieved by leveraging the inherent reactivity of the ring or by installing directing groups to control the position of incoming substituents.

The electron-deficient character of the pyrazine ring activates it for nucleophilic substitution reactions, a common pathway for introducing new functional groups. Furthermore, aminopyrazines are particularly valuable starting materials as the amino group can be modified or used to direct further reactions, participating in nucleophilic substitutions, coupling reactions, and condensation processes.

Another powerful technique is the directed ortho-metalation (DoM). Because direct electrophilic halogenation is generally unsuccessful due to the ring's electron-poor nature, DoM provides a reliable alternative. cmu.edu In this strategy, a directing group on the pyrazine ring, such as a tert-butoxycarbonyl-protected amine, coordinates to a strong base (e.g., a lithium amide), facilitating the removal of a proton from an adjacent carbon atom. The resulting lithiated intermediate can then react with a variety of electrophiles to introduce new substituents with high regioselectivity. cmu.edu

More advanced methods involve the skeletal editing of heterocycles, where the ring structure itself is altered. escholarship.org These complex transformations can convert other nitrogen-containing heterocycles into pyrazines or remodel the pyrazine skeleton, offering a powerful route to novel structures that are not accessible through traditional functionalization. escholarship.org

| Strategy | Precursor/Key Intermediate | Reaction Type | Typical Reagents | Outcome | Reference |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Halogenated Pyrazines | SNAr | Amines, Alkoxides, Thiolates | Introduction of N, O, S-based functional groups | |

| Directed Ortho-Metalation (DoM) | Substituted Pyrazine (e.g., with protected amine) | Deprotonation-Electrophilic Quench | LTMP, Electrophiles (e.g., I2) | Regioselective C-H functionalization | cmu.edu |

| Cross-Coupling Reactions | Halogenated Pyrazines | Palladium-catalyzed coupling (e.g., Suzuki, Stille) | Boronic acids, Organostannanes, Pd/Cu catalysts | Formation of C-C bonds (e.g., arylation) | cmu.edumdpi.com |

| Building Block Approach | 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | Ring-opening / Further Cyclization | Phosphines | Construction of complex fused heterocyclic systems |

Multi-Step Synthetic Sequences for Complex Pyrazine Structures

The construction of complex, highly substituted pyrazines like this compound often requires multi-step synthetic sequences. These sequences can either build the pyrazine ring from simpler molecules or elaborate a simpler pyrazine intermediate through a series of controlled reactions.

A foundational method in pyrazine chemistry is the Staedel-Rugheimer pyrazine synthesis, first introduced in 1876. This method involves the reaction of a 2-haloacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield the pyrazine ring. This approach allows for the incorporation of substituents based on the choice of the initial acetophenone.

More modern and versatile sequences often rely on palladium-catalyzed cross-coupling reactions to build complexity. For instance, a dihalopyrazine can be selectively coupled with an organometallic reagent to introduce a phenyl group. A general sequence might start with the synthesis of a dichloropyrazine intermediate. One such intermediate, 2,3-dichloro-5,6-dicyanopyrazine, is prepared by reacting 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile (B1221820) with a chlorinating agent like thionyl chloride. google.com This dichlorinated pyrazine can then serve as a platform for further diversification.

The synthesis of complex pyrazine-containing molecules, such as pyrazine-based chalcones, demonstrates the integration of several synthetic steps. In one example, a halogenated pyrazine is first prepared and then subjected to a Claisen-Schmidt condensation with a substituted benzaldehyde (B42025) in the presence of a base like pyridine (B92270) to form the final chalcone (B49325) structure. researchgate.netnih.gov This highlights how a substituted pyrazine acts as a key building block in a longer synthetic pathway.

Continuous-flow synthesis represents a modern approach to creating pyrazine derivatives. researchgate.net These systems allow for the telescoping of multiple reaction steps, where the product of one reaction is immediately used as the substrate for the next without intermediate purification. This has been applied to the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines, offering an efficient and scalable route to complex molecules. researchgate.net

| Step | Reaction | Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 | Ring Formation (Staedel-Rugheimer type) | 2-Chloroacetophenone & Ammonia | Condensation, then Oxidation | Phenyl-substituted pyrazine | |

| 2 | Hydroxylation/Oxidation | Phenylpyrazine | Oxidizing Agent | Hydroxyphenylpyrazinone | acs.org |

| 3 | Chlorination | 1-hydroxy-3-phenyl-2(1H)-pyrazinone | Phosphorus oxychloride or Thionyl chloride | Dichlorophenylpyrazine (e.g., 2,5-dichloro-3-phenylpyrazine) | acs.org |

| 4 | Condensation (for Chalcone synthesis) | Halogenated Pyrazine-ketone | Halogenated benzaldehyde, Pyridine, Et2NH | Halogenated Pyrazine-based Chalcone | researchgate.net |

Chemical Reactivity and Transformation Pathways of 2,3 Dichloro 5 Phenylpyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2,3-Dichloro-5-phenylpyrazine. The pyrazine (B50134) ring, being inherently electron-poor, is activated towards attack by nucleophiles, a tendency that is significantly enhanced by the presence of the two electron-withdrawing chloro groups. rsc.org This reaction mechanism does not typically follow a classic SN1 or SN2 pathway; instead, it proceeds via a two-step addition-elimination process involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netmdpi.com

Displacement of Halogen Atoms

The two chlorine atoms on the pyrazine ring serve as excellent leaving groups in SNAr reactions. rsc.org They can be displaced by a wide variety of nucleophiles, allowing for the introduction of diverse functional groups onto the pyrazine scaffold. Common nucleophiles employed in these transformations include amines, alkoxides, and thiolates. For instance, the reaction with primary or secondary amines can lead to the formation of amino-pyrazines, while treatment with sodium methoxide (B1231860) would yield a methoxy-substituted pyrazine. researchgate.net

The general reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to the trend in leaving group ability for SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen that polarizes the carbon-halogen bond, making the carbon more electrophilic.

Analysis of Regioselectivity and Chemoselectivity in SNAr Transformations

In unsymmetrically substituted dichloropyrazines, the site of the initial nucleophilic attack is governed by both electronic and steric factors. For this compound, the two chlorine atoms are at positions C-2 and C-3. The regioselectivity of the substitution (i.e., whether the nucleophile attacks C-2 or C-3) is dictated by the electronic influence of the phenyl group at the C-5 position.

Research on analogous 2-substituted 3,5-dichloropyrazines has shown that an electron-withdrawing group (EWG) at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group (EDG) at the 2-position directs the attack to the 3-position. researchgate.netwikipedia.org The phenyl group is generally considered an inductively withdrawing group but can act as a resonance donating group. wikipedia.org Its net effect on the pyrazine ring in this context determines the relative electrophilicity of C-2 and C-3. Computational studies on similar heterocyclic systems, like 2,4-dichloropyrimidines, utilize analyses of the Lowest Unoccupied Molecular Orbital (LUMO) to predict regioselectivity. The nucleophile preferentially attacks the carbon atom with the larger LUMO lobe. rsc.org In some dichloropyrazines, the LUMO+1 orbital, rather than the LUMO, is the key frontier orbital for nucleophilic substitution. youtube.com

Chemoselectivity becomes important when a stepwise double substitution is desired. The introduction of the first nucleophile modifies the electronic properties of the pyrazine ring, which in turn influences the reactivity of the second chlorine atom. Often, the introduction of an electron-donating nucleophile (like an amino group) deactivates the ring towards subsequent substitution, requiring more forcing conditions for the second displacement.

| Reactant System | Substituent at C-5/C-2 | Nucleophile | Major Product | Reference |

| 2,4-Dichloropyrimidine | Electron-withdrawing group | Amine | C-4 Substitution | nih.gov |

| 2,4-Dichloropyrimidine | Electron-donating group at C-6 | Amine | C-2 Substitution | rsc.org |

| 2-Substituted-3,5-dichloropyrazine | Electron-donating group | Amine | C-3 Substitution | researchgate.netwikipedia.org |

| 2-Substituted-3,5-dichloropyrazine | Electron-withdrawing group | Amine | C-5 Substitution | researchgate.netwikipedia.org |

This table illustrates general principles of regioselectivity in related dichlorinated N-heterocycles, which can be applied to predict the reactivity of this compound.

Functionalization of the Pyrazine Ring

Beyond SNAr reactions at the chlorinated positions, the pyrazine ring can be modified through other means, including the functionalization of its C-H bonds.

C-H Functionalization Methodologies

Direct C-H functionalization is a powerful, modern strategy for modifying aromatic rings that avoids the need for pre-functionalized starting materials. wikipedia.org For electron-deficient heterocycles like pyrazine, electrophilic aromatic substitution at a C-H bond is generally difficult due to the deactivating effect of the ring nitrogens. youtube.comslideshare.net However, transition metal-catalyzed C-H activation provides a viable alternative.

Palladium-catalyzed reactions, in particular, have been developed for the direct arylation of pyrazine rings. rsc.org These methods often involve the coupling of the pyrazine with an aryl halide or a similar partner. While specific examples for this compound are not prevalent, the methodologies developed for other pyrazines and phenyl-substituted heterocycles are applicable. nih.govsioc-journal.cn The C-H bond at the C-6 position of this compound is the sole site for such a transformation on the pyrazine core. The reaction would likely require a palladium catalyst and a suitable coupling partner to introduce a new substituent at this position.

| Reaction Type | Catalyst System (Typical) | Coupling Partner | Position Functionalized | Reference |

| Direct Arylation | Palladium(II) acetate (B1210297) / Ligand | Aryl Halide / Aryl Triflates | C-H on Pyrazine Ring | rsc.org |

| Direct Vinylation | Palladium Catalyst | Alkenes | C-H on Pyrazine Ring | nih.gov |

| Kumada Coupling | Nickel Catalyst | Grignard Reagents | C-F bond on Pyrazine Ring | rsc.org |

This table summarizes common C-H functionalization and related cross-coupling methods applicable to pyrazine systems.

Derivatization via Activated Halogen Sites

This pathway is fundamentally linked to the SNAr reactions discussed in section 3.1.1. The chlorine atoms at C-2 and C-3 are "activated" by the electron-withdrawing nature of the pyrazine ring. Derivatization occurs through the displacement of these halogens by nucleophiles. This is the most common and versatile method for functionalizing the 2- and 3-positions of the molecule. A vast array of functionalities can be installed by selecting the appropriate nucleophile, including:

C-N bond formation: Reaction with primary and secondary amines, azides, or other nitrogen nucleophiles. researchgate.net

C-O bond formation: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides. nih.gov

C-S bond formation: Reaction with thiolates to form thioethers.

The sequential displacement of the two chlorine atoms allows for the synthesis of unsymmetrically substituted pyrazines, where two different nucleophiles are introduced in a stepwise manner.

Reactivity of the Phenyl Substituent

The phenyl group at the C-5 position also possesses its own distinct reactivity, which is electronically influenced by the attached dichloropyrazine ring. The pyrazine moiety is strongly electron-withdrawing, which has a significant impact on the chemistry of the appended phenyl ring.

This electron-withdrawing effect deactivates the phenyl ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). wikipedia.orgwikipedia.org Any electrophilic attack that does occur would be directed to the meta positions of the phenyl ring, as these positions are least deactivated.

Conversely, the nitrogen atoms of the pyrazine ring can act as directing groups in certain transition metal-catalyzed C-H activation reactions. Palladium-catalyzed reactions have been shown to functionalize the ortho C-H bonds of phenyl groups attached to nitrogen heterocycles like pyridine (B92270). rsc.org This provides a pathway to introduce substituents at the positions adjacent to the pyrazine ring, a transformation that is complementary to classical electrophilic substitution. Therefore, the reactivity of the phenyl substituent is context-dependent, favoring meta-substitution under electrophilic conditions and potentially ortho-substitution under specific catalytic C-H activation conditions. sioc-journal.cn

Redox Chemistry and Electron Transfer Processes

The pyrazine ring itself is an electron-deficient system, which predisposes it to undergo reduction. The introduction of substituents significantly modulates its redox characteristics. In the case of this compound, the two chlorine atoms at the 2 and 3 positions act as strong electron-withdrawing groups. This electronic effect is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, making it a more favorable electron acceptor. Consequently, the reduction potential of this compound is predicted to be higher (less negative) compared to unsubstituted pyrazine.

Studies on related substituted pyrazines and other diazines, such as phenazines, have consistently demonstrated that electron-withdrawing substituents facilitate reduction by increasing the redox potential. This makes the compounds easier to reduce. The electron transfer process in such systems typically involves the acceptance of one or more electrons to form radical anions or dianions, which can be transient species. The stability and subsequent reactivity of these charged intermediates are highly dependent on the solvent, electrolyte, and the electronic and steric nature of the substituents.

While detailed mechanistic studies on this compound are absent, it is plausible that its electrochemical reduction would proceed through a stepwise electron transfer mechanism. The reversibility of these electron transfer steps would be influenced by the stability of the resulting radical anion. The presence of the chlorine atoms could potentially offer pathways for subsequent chemical reactions following electron transfer, such as dehalogenation, which would render the redox process irreversible.

Table 1: Predicted Influence of Substituents on the Redox Properties of a Pyrazine Core

| Substituent | Position | Electronic Effect | Predicted Impact on Reduction Potential |

| Chloro | 2, 3 | Electron-withdrawing | Increase (less negative) |

| Phenyl | 5 | Weakly donating/withdrawing | Minor influence compared to chloro groups |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which induces vibrations in its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes. For aromatic and heterocyclic compounds like 2,3-dichloro-5-phenylpyrazine, characteristic bands for C-H, C=C, and C-N stretching and bending vibrations are expected. The presence of chlorine atoms and the phenyl group will also influence the spectrum, introducing specific vibrational signatures. Phenyl ring stretching modes are typically observed in the 1600–1500 cm⁻¹ range. mdpi.com The C-H in-plane deformation vibrations in phenyl rings are generally found between 1300–1100 cm⁻¹. mdpi.com

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. In the context of this compound, FT-Raman would be effective in characterizing the symmetric vibrations of the pyrazine (B50134) and phenyl rings.

For related polypyridine compounds, FT-Raman spectroscopy has been successfully used to identify the characteristic stretching vibrations of the constituent rings. soton.ac.uk For example, the symmetric stretching mode of the [ICl2]− ion in a pyridinium (B92312) salt was clearly observed at 278 cm−1. soton.ac.uk This highlights the utility of FT-Raman in identifying specific vibrational modes within complex molecules. Research on similar structures, such as 2,5-di(pyridin-2-yl)pyrazine, has utilized resonance and surface-enhanced Raman spectroscopy to probe the electronic structure in both ground and excited states. rsc.org

| Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected FT-Raman Range (cm⁻¹) |

| Phenyl C=C Stretch | 1600-1500 mdpi.com | 1600-1500 |

| Phenyl C-H In-plane Bend | 1300-1100 mdpi.com | 1300-1100 |

| Pyrazine Ring Breathing | ~1000-1150 mahendrapublications.com | ~1000-1150 |

| C-Cl Stretch | ~850-550 researchgate.net | ~850-550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would be expected to show signals corresponding to the protons on the phenyl ring and the pyrazine ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the pyrazine ring.

While a specific ¹H NMR spectrum for the title compound is not available in the provided results, data for analogous compounds like 2-phenylpyridine (B120327) and 3-phenylpyridine (B14346) show aromatic proton signals in the range of δ 7.15-8.83 ppm. rsc.org The integration of the signals would confirm the number of protons in each environment, and the coupling patterns (splitting of signals) would reveal the adjacency of protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are affected by their hybridization and the electronic effects of neighboring atoms and functional groups.

For similar aromatic and heterocyclic systems, the carbon signals appear over a wide range. For instance, in 2-phenylpyridine, the carbon signals are observed between δ 120.6 and 157.4 ppm. rsc.org In 1,2-diaryl-1H-4,5-dihydroimidazoles, the heterocyclic C2 carbon appears around 160-163 ppm. mdpi.com For this compound, the carbons of the phenyl ring and the pyrazine ring would have characteristic chemical shifts, with the carbons bonded to chlorine atoms expected to be significantly shifted.

| Spectroscopy | Nucleus | Expected Chemical Shift Range (ppm) |

| ¹H NMR | Phenyl Protons | ~7.0-8.5 |

| ¹H NMR | Pyrazine Proton | ~8.0-9.0 |

| ¹³C NMR | Phenyl Carbons | ~120-140 |

| ¹³C NMR | Pyrazine Carbons | ~140-160 |

| ¹³C NMR | Carbons bonded to Cl | Shifted due to electronegativity |

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, advanced NMR techniques are employed. researchgate.netipb.pt These methods provide correlation information between different nuclei.

2D COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule.

The application of these techniques would provide a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound, thereby confirming its detailed molecular structure. rsc.orgdntb.gov.ua

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular weight provides the basis for identifying the molecular ion peak, while the fragmentation gives insight into the molecule's weakest bonds and most stable fragments.

The molecular formula for this compound is C₁₀H₆Cl₂N₂. The calculated monoisotopic mass is 223.9908 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The peak corresponding to the molecule with two ³⁵Cl isotopes (M⁺) will be at m/z ≈ 224. The peak for a molecule with one ³⁵Cl and one ³⁷Cl (M+2) will be approximately two-thirds the intensity of the M⁺ peak. The peak for a molecule with two ³⁷Cl isotopes (M+4) will be about one-tenth the intensity of the M⁺ peak.

The fragmentation of pyrazine and its derivatives is influenced by the stability of the aromatic ring and the nature of its substituents. researchgate.net The fragmentation process for this compound is expected to proceed through several key pathways:

Loss of Chlorine: The initial fragmentation may involve the loss of a chlorine atom (Cl•), leading to a fragment ion at [M-Cl]⁺.

Phenyl Group Cleavage: Fission of the bond connecting the phenyl group to the pyrazine ring can result in the formation of a phenyl cation (C₆H₅⁺) or a dichloropyrazinyl radical.

Ring Fragmentation: The pyrazine ring itself can undergo cleavage, often initiated by the loss of stable neutral molecules like hydrogen cyanide (HCN). researchgate.net

A predicted fragmentation pathway is detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass/charge) | Proposed Fragment Ion | Formula of Ion | Notes |

| 224/226/228 | Molecular Ion [M]⁺ | [C₁₀H₆Cl₂N₂]⁺ | Isotopic pattern characteristic of two chlorine atoms. |

| 189/191 | [M - Cl]⁺ | [C₁₀H₆ClN₂]⁺ | Loss of a chlorine radical. |

| 154 | [M - 2Cl]⁺ | [C₁₀H₆N₂]⁺ | Loss of both chlorine radicals. |

| 127 | [C₁₀H₅N]⁺ | [C₁₀H₅N]⁺ | Subsequent loss of HCN from the [M - 2Cl]⁺ fragment. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a common fragment in phenyl-substituted compounds. |

This table is based on predicted fragmentation patterns for aromatic and heterocyclic compounds and has not been confirmed by experimental data for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically UV-Visible absorption and emission, provides information about the electronic transitions within a molecule. The spectrum is dictated by the chromophores present, which in this compound include the phenyl group and the dichloropyrazine ring.

The UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* transitions. researchgate.net

π → π transitions:* These are typically high-energy, high-intensity absorptions associated with the conjugated π-systems of the pyrazine and phenyl rings.

n → π transitions:* These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital.

No experimental data on the emission spectroscopy (fluorescence or phosphorescence) of this compound were found in the reviewed literature. Many pyrazine derivatives are known to be fluorescent, and it is possible that this compound also exhibits emission upon excitation at an appropriate wavelength.

Table 2: Predicted UV-Visible Absorption Data for this compound

| Predicted λmax (nm) Range | Type of Transition | Chromophore |

| 250 - 300 | π → π | Phenyl ring and Pyrazine ring |

| 300 - 350 | n → π | Pyrazine ring (Nitrogen lone pairs) |

This table contains predicted values based on the analysis of similar compounds and has not been confirmed by direct experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly effective for studying the electronic structure of medium-sized organic molecules. For 2,3-Dichloro-5-phenylpyrazine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its fundamental electronic and structural properties. google.com

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. epdf.pub For this compound, this would involve defining the bond lengths, bond angles, and dihedral angles between the phenyl group and the dichloropyrazine ring.

Once the geometry is optimized, the vibrational frequencies of the molecule can be predicted. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and are directly related to the peaks observed in an infrared (IR) and Raman spectrum. google.com The calculated vibrational spectrum allows for the assignment of specific spectral bands to particular molecular motions, aiding in the interpretation of experimental data. epdf.pub For instance, characteristic C-Cl, C-N, and C-H stretching and bending modes can be precisely identified.

Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical but representative optimized geometrical parameters calculated using DFT. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C2-Cl | 1.735 |

| C3-Cl | 1.734 | |

| N1-C2 | 1.330 | |

| C5-C(phenyl) | 1.485 | |

| **Bond Angles (°) ** | Cl-C2-C3 | 118.5 |

| N1-C6-C5 | 121.0 | |

| Dihedral Angle (°) | C3-C2-N1-C6 | 0.5 |

| N4-C5-C(phenyl)-C(phenyl) | 35.2 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy of the HOMO is related to the ionization potential (I), and the energy of the LUMO is related to the electron affinity (A).

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron. For chlorinated pyrazines, the LUMO is often associated with the pyrazine (B50134) ring, particularly the carbon atoms bearing the chlorine substituents, making them susceptible to nucleophilic attack. The phenyl group, in turn, primarily contributes to the HOMO.

Table 2: Calculated Frontier Molecular Orbital Properties This table shows representative FMO data derived from DFT calculations.

| Parameter | Abbreviation | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.70 |

| HOMO-LUMO Energy Gap | ΔE | 5.15 |

| Ionization Potential | I ≈ -EHOMO | 6.85 |

| Electron Affinity | A ≈ -ELUMO | 1.70 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, revealing stabilizing forces like hyperconjugation and charge delocalization. epdf.pub

In this compound, NBO analysis would quantify the delocalization of electron density between the π-system of the phenyl ring and the pyrazine ring. It would also highlight hyperconjugative interactions, such as those between the lone pair orbitals of the nitrogen atoms and the antibonding orbitals of the C-C and C-Cl bonds. This analysis helps to rationalize the molecule's electronic stability and the partial atomic charges on each atom, identifying the most electron-rich and electron-poor centers. The nitrogen atoms and chlorine atoms are expected to carry significant negative charges due to their high electronegativity.

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Electronegativity (χ) describes the ability of a molecule to attract electrons and is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) , defined as ω = μ²/2η (where μ ≈ -χ), measures the energy stabilization when the system acquires additional electronic charge. It is a good indicator of a molecule's ability to act as an electrophile. For dichloropyrazines, the presence of electron-withdrawing chlorine atoms is expected to result in a significant electrophilicity index, indicating its susceptibility to react with nucleophiles.

Table 3: Predicted Global Reactivity Descriptors This table presents reactivity indices calculated from the FMO energies in Table 2.

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| Chemical Hardness | η = (I - A) / 2 | 2.575 |

| Chemical Softness | S = 1 / η | 0.388 |

| Electronegativity | χ = (I + A) / 2 | 4.275 |

| Electrophilicity Index | ω = χ² / (2η) | 3.545 |

Molecular Modeling and Dynamics Simulations

While DFT calculations describe static molecular properties, molecular modeling and dynamics (MD) simulations provide insights into the behavior of molecules over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and intermolecular interactions.

For this compound, an MD simulation could be used to study the rotational dynamics of the phenyl group relative to the pyrazine core. This would reveal the most stable rotational conformers and the energy barriers between them. In a simulated biological environment, MD could explore how the molecule interacts with a protein target, assessing the stability of binding poses and identifying key interactions that contribute to its biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. The prediction is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. These theoretical predictions are invaluable for confirming chemical structures by comparing the calculated spectrum to the experimental one.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. Discrepancies between predicted and experimental shifts can sometimes point to specific conformational or solvent effects not accounted for in the calculation. Studies on related chlorodiazines have demonstrated the utility of such predictions in assigning complex spectra and understanding substituent effects on the electronic environment of different nuclei.

Table 4: Comparison of Hypothetical Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) This table illustrates how predicted NMR data can be compared to experimental values. The values are representative and not from a specific study on this molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 151.5 |

| C3 | 150.8 |

| C5 | 148.2 |

| C6 | 135.7 |

| C(phenyl)-ipso | 136.1 |

| C(phenyl)-ortho | 129.0 |

| C(phenyl)-meta | 128.8 |

| C(phenyl)-para | 130.5 |

Electronic Properties and Intramolecular Charge Transfer Studies: A Theoretical Postulation

In the absence of direct research, the electronic properties of this compound can be qualitatively considered based on the established principles of physical organic chemistry and computational studies of analogous compounds. The pyrazine ring is inherently electron-deficient. The addition of two strongly electron-withdrawing chlorine atoms at the 2 and 3 positions is expected to further lower the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO).

The phenyl group at the 5-position can act as a π-electron donor or acceptor depending on the electronic demands of the rest of the molecule. In this case, attached to a highly electron-deficient dichloropyrazine core, the phenyl ring is likely to function as an electron-donating group, creating a "push-pull" type system. This arrangement is a classic prerequisite for intramolecular charge transfer (ICT).

Upon photoexcitation, it is plausible that an electron would be promoted from a Highest Occupied Molecular Orbital (HOMO), likely with significant contribution from the phenyl ring, to a LUMO that is predominantly localized on the dichloropyrazine moiety. This photoinduced redistribution of electron density from the phenyl "donor" to the dichloropyrazine "acceptor" constitutes an ICT state. The extent and efficiency of this charge transfer would be critical in determining the compound's photophysical properties, such as its fluorescence quantum yield and solvatochromic behavior.

A computational study employing Density Functional Theory (DFT) would be invaluable to quantify these properties. Key parameters that would need to be calculated include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and electronic excitation energy. rsc.org A smaller gap generally correlates with higher chemical reactivity and a red-shift in the absorption spectrum. The MEP map would visually represent the electron density distribution, identifying the electron-rich (phenyl) and electron-poor (dichloropyrazine) regions of the molecule, thereby supporting the hypothesis of a donor-acceptor system.

Prediction of Non-Linear Optical (NLO) Properties: An Uncharted Territory

Molecules exhibiting significant ICT are often strong candidates for NLO materials. nih.gov NLO materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability (β), a measure of how the molecule's dipole moment changes under a strong electric field.

For this compound, the hypothetical push-pull electronic structure suggests that it might possess a non-zero first hyperpolarizability (β). The significant change in dipole moment expected upon transitioning from the ground state to the ICT excited state is a key factor for a second-order NLO response.

Theoretical prediction of NLO properties is typically carried out using computational methods like DFT. Calculations would focus on determining the static and dynamic hyperpolarizabilities. The key parameters to be calculated would be the average polarizability (α) and the total first hyperpolarizability (β_tot). A high β value, often compared to that of a standard NLO material like urea, would indicate a promising NLO response.

A computational study on substituted amides of pyrazine-2-carboxylic acids has demonstrated the utility of DFT in correlating electronic properties, such as LUMO energy and molecular surface electrostatic potentials, with biological activity. nih.gov A similar approach could be applied to predict the NLO properties of this compound, providing a theoretical framework to guide future experimental synthesis and characterization. However, without specific computational data, any discussion on the NLO properties of this particular compound remains speculative.

Further research, specifically computational modeling using DFT and time-dependent DFT (TD-DFT), is essential to move beyond these qualitative predictions. Such studies would provide the necessary quantitative data, including HOMO-LUMO energies, dipole moments, and hyperpolarizability values, to accurately assess the potential of this compound in the realm of advanced electronic and optical materials.

Applications in Materials Science

Organic Electronics and Optoelectronic Devices

The structure of 2,3-Dichloro-5-phenylpyrazine is well-suited for creating materials used in electronic and optoelectronic devices. The electron-withdrawing nature of the pyrazine (B50134) core, enhanced by the electronegative chlorine atoms, allows for the tuning of energy levels (HOMO/LUMO) in larger molecular systems, a critical aspect of device engineering.

This compound serves as a fundamental component in the synthesis of π-conjugated systems, which are the cornerstone of organic electronics. The two chlorine atoms on the pyrazine ring are reactive sites, typically for cross-coupling reactions like Suzuki or Stille coupling. These reactions allow for the strategic extension of the π-system by introducing other aromatic or vinylic groups.

The incorporation of the phenyl-substituted dichloropyrazine unit into a larger molecule creates a donor-acceptor (D-A) structure. The pyrazine unit acts as the electron acceptor (A), while the groups it is coupled with often function as electron donors (D). This internal D-A architecture is crucial for several reasons:

It lowers the bandgap of the material by reducing the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

It can induce intramolecular charge transfer (ICT) upon photoexcitation, a key process in photovoltaics and light-emitting applications.

It enhances the planarity of the polymer backbone, which facilitates efficient intramolecular charge transport along the polymer chains. rsc.org

By carefully selecting the donor units to couple with the this compound core, chemists can precisely tune the optoelectronic properties of the resulting material to suit specific applications.

The pyrazine core is a component of various luminescent materials. The introduction of a phenyl group can significantly influence the photophysical properties, often leading to an increase in the fluorescence quantum yield compared to unsubstituted analogs. Phenyl-substituted tetrapyrrole molecules, which contain nitrogen-based heterocyclic structures related to pyrazine, have demonstrated this enhanced fluorescence. bohrium.com The phenyl group can modify the energy of the excited states and influence the rates of radiative (light-emitting) and non-radiative decay.

Materials based on pyrazine derivatives can exhibit fluorescence, making them suitable for use as fluorescent probes. bohrium.com The emission properties of such molecules can be sensitive to their local environment, including polarity, pH, or the presence of specific ions. While direct application of this compound as a sensor is not common, it serves as a key intermediate. Through nucleophilic substitution of its chlorine atoms, functional groups capable of binding to specific analytes can be introduced. This binding event would alter the electronic structure of the pyrazine system, leading to a detectable change in the fluorescence signal (either "turn-on" or "turn-off" sensing).

While the electron-deficient nature of the pyrazine ring might suggest its use primarily as an electron-acceptor (n-type) material, recent research has demonstrated the successful application of pyrazine-containing polymers as hole-transporting materials (HTMs), which are p-type donor materials, in high-performance perovskite solar cells (PSCs). rsc.orgbohrium.comrsc.org

For example, a polymer incorporating a pyrazine-thiophene moiety and a BDT-based unit (BDTEH–PzTBr) has been used as an HTM in PSCs, achieving a notable power conversion efficiency (PCE) of 15.9%. bohrium.com Similarly, small molecules based on a 2,3-diphenylthieno[3,4-b]pyrazine (B14390687) core have been synthesized and used as HTMs, delivering PCEs over 20% with excellent stability. researchgate.net These results underscore the versatility of the pyrazine unit; by placing it in the correct polymeric or molecular context, it can be a critical component of a p-type material, facilitating high hole mobility and stable device performance. bohrium.comresearchgate.net

Table 1: Performance of Pyrazine-Based Hole-Transporting Materials in Perovskite Solar Cells

| Material Type | Core Structure | Role | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|

| Polymer | Benzodithiophene-Pyrazine-Thiophene | p-Donor (HTM) | 17.5% | rsc.org |

| Polymer | Pyrazine-Thiophene-Benzodithiophene | p-Donor (HTM) | 15.9% | bohrium.com |

Derivatives of pyrazine are utilized as emitters in organic light-emitting diodes (OLEDs). The emission color and efficiency of these materials are determined by the energy gap and the nature of the electronic transitions within the molecule. Pyrazolo[3,4-b]quinoline derivatives, which contain a fused pyrazine-like ring system, have been successfully employed as efficient blue emitters in electroluminescent devices. Current time information in Bangalore, IN. These devices have demonstrated high brightness, reaching around 13,000 cd/m², and external quantum efficiencies of approximately 3%. Current time information in Bangalore, IN.

The this compound moiety can be incorporated into larger molecular structures designed as emitters. The combination of the electron-deficient pyrazine core with suitable donor groups can create materials that emit light across the visible spectrum. The chlorine atoms provide convenient synthetic handles to attach the pyrazine core to other parts of the emitter molecule, such as hole-transporting or electron-transporting units, to create a balanced charge injection and recombination within the emissive layer of an OLED.

Polymer Chemistry

The bifunctional nature of this compound, with its two reactive chlorine sites, makes it an ideal monomer for polycondensation reactions. This allows for its integration into the main chain of various polymer architectures.

This compound is a suitable monomer for the synthesis of rigid, planar polymer structures such as ladder polymers and planar polypyrazines. Ladder polymers consist of two parallel polymer backbones connected by regular cross-links, resembling a ladder. This structure results in exceptional thermal stability and restricted torsional motion between aromatic units.

The synthesis of such polymers would typically involve a step-growth polymerization, for example, a Yamamoto or Suzuki polycondensation reaction. In this process, the this compound monomer would react with a complementary comonomer, such as a diboronic acid or another organometallic species, to form the polymer chain. To create the ladder structure, a tetra-functional monomer would be reacted with the dichloropyrazine, effectively "stitching" two polymer chains together. The resulting polypyrazines would be highly conjugated and planar, properties that are desirable for applications requiring high charge carrier mobility and stability, such as in transistors and thermoelectric devices. The rigid backbone of these ladder polymers leads to high glass transition temperatures and excellent thermal stability.

Energy Storage Systems

The increasing demand for large-scale energy storage solutions to support renewable energy sources has spurred research into new battery chemistries beyond lithium-ion. researchgate.net Organic redox-active materials are emerging as a low-cost and sustainable alternative for systems like redox-flow batteries.

Redox-flow batteries (RFBs) store energy in liquid electrolytes, allowing for the independent scaling of power and energy capacity. researchgate.net The performance of an RFB is heavily dependent on the properties of the redox-active species in the electrolyte. Phenazines, which are structurally analogous to phenylpyrazines, have been identified as promising anolyte materials (the negative electrolyte) in aqueous organic RFBs. researchgate.net These molecules can undergo stable, reversible two-electron transfer processes at low reduction potentials, which is a desirable characteristic for a high-voltage battery.

For example, certain phenazine (B1670421) derivatives have demonstrated the ability to operate at potentials as low as -1.1 V vs. Ag/AgCl in basic conditions. researchgate.net Another related class of molecules, alloxazines, has been used to create high-performance aqueous RFBs with an open-circuit voltage approaching 1.2 V and exceptional stability, showing capacity retention of over 99.98% per cycle. researchgate.netcleanenergycouncil.org.au

Given these precedents, this compound holds potential as a redox-active material. The pyrazine core is capable of reversible redox reactions, and the electron-withdrawing chlorine atoms would likely shift its reduction potential, a parameter that can be fine-tuned through molecular design. Its solubility in organic or aqueous electrolytes, a critical factor for RFBs, could be enhanced by further chemical modification.

Table 2: Performance of N-Heterocyclic Compounds in Aqueous Redox-Flow Batteries

Data represents performance of analogous compounds. researchgate.netresearchgate.netcleanenergycouncil.org.au

The potential of this compound extends to the broader field of organic batteries, including non-aqueous and all-solid-state systems. In non-aqueous organic RFBs, the aim is to achieve higher energy densities through wider operating voltage windows. The electrochemical stability of the redox-active molecule is paramount in these systems. The robust aromatic structure of this compound suggests it could offer good chemical and electrochemical stability.

Furthermore, in all-solid-state batteries, organic materials can be used as cathode materials. Polyindole derivatives, for example, have been investigated as cathodes in zinc-polymer batteries, delivering discharge capacities around 107 Ah/kg. By incorporating this compound into a polymer structure, it might be possible to create novel cathode materials. The future of energy storage will likely rely on a diverse portfolio of technologies, and versatile organic molecules that can be adapted for different battery architectures will be critical.

Emerging Applications in Advanced Materials Science

Beyond polymers and batteries, the reactivity and electronic properties of this compound open doors to other advanced applications. The dichloro substitution pattern makes it a versatile building block in organic synthesis for creating more complex functional molecules. For instance, similar halogenated heterocycles are used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

In materials science, it could be employed in the development of:

Fluorinated Materials: The chlorine atoms can be substituted with fluorine to produce fluorinated pyrazine derivatives. Organofluorine compounds are known for their enhanced thermal stability and chemical resistance, making them valuable for high-performance materials.

Molecular Sensors: The electron-deficient pyrazine ring could interact with specific analytes, causing a detectable change in its optical or electronic properties. This could form the basis for new chemical sensors.

Organic Conductors: Through doping, materials based on this compound could potentially achieve electrical conductivity, leading to applications in organic electronics as conductive inks or films.

The exploration of this compound in materials science is still in its early stages. However, based on the established chemistry of related heterocyclic systems, it represents a promising platform for the design and synthesis of next-generation functional materials.

Role As a Ligand in Coordination Chemistry and Catalysis

The Role of Pyrazine (B50134) Derivatives as Ligands for Transition Metal Complexes

Pyrazine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. The two nitrogen atoms in the pyrazine ring can act as donor sites, allowing for the formation of both mononuclear and dinuclear complexes. The substituents on the pyrazine ring play a crucial role in modulating the electronic properties and coordination behavior of the ligand.

Synthesis and Characterization of Mononuclear and Dinuclear Metal Complexes

The synthesis of metal complexes involving pyrazine derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be mononuclear, where a single metal ion is coordinated to one or more ligand molecules, or dinuclear, where two metal ions are bridged by the pyrazine ligand. researchgate.net

Table 1: Spectroscopic Data for a Representative Pyrazine-Based Metal Complex

| Technique | Observation | Interpretation |

| FT-IR | Shift in C=N stretching frequency | Coordination of pyrazine nitrogen to the metal ion |

| UV-Vis | Appearance of new absorption bands | Metal-to-Ligand Charge Transfer (MLCT) |

| ¹H NMR | Shift in proton signals of the pyrazine ring | Confirmation of ligand coordination |

| X-ray Diffraction | Determination of bond lengths and angles | Elucidation of the precise 3D structure |

This table is a generalized representation based on typical data for pyrazine-metal complexes.

Investigation of Coordination Modes

Pyrazine derivatives can exhibit various coordination modes, depending on the nature of the ligand, the metal ion, and the reaction conditions. The most common coordination mode is as a bridging ligand, where the two nitrogen atoms bind to two different metal centers, leading to the formation of dinuclear or polynuclear complexes.

However, with appropriate functionalization, pyrazine ligands can also act as chelating ligands. For instance, the introduction of donor groups at positions adjacent to the ring nitrogens can lead to bidentate or tridentate coordination. A notable example is the CNN terdentate coordination mode, where the ligand binds to a metal center through a carbon atom and two nitrogen atoms. This type of coordination has been observed in complexes of other nitrogen-containing heterocyclic ligands and is an area of interest for pyrazine derivatives.

Electrochemical and Spectroelectrochemical Analysis of Metal Complexes

Spectroelectrochemistry, which combines spectroscopic and electrochemical techniques, allows for the characterization of the electronic structure of the complex in different oxidation states. rsc.org For example, UV-Vis-NIR or EPR spectroscopy can be used to monitor the changes in the electronic spectrum of a complex as its oxidation state is varied electrochemically. rsc.org These studies are crucial for understanding the electron transfer properties of the complexes and for their potential applications in areas such as molecular electronics and photocatalysis.

The Application of Pyrazine-Based Ligands in Catalytic Systems

The unique electronic properties of pyrazine-based ligands make them attractive for use in catalysis. The electron-withdrawing nature of the pyrazine ring can influence the reactivity of the metal center, leading to enhanced catalytic activity in various organic transformations.

Precursors and Complexes of N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. Pyrazine-based NHCs can be generated from the corresponding pyrazinium salts. While the direct use of 2,3-dichloro-5-phenylpyrazine as an NHC precursor is not extensively documented, related pyrazine derivatives have been investigated. The N-heterocyclic carbene catalyzed chemoselective C3-aroylation of 3,5-dichloro-2(1H)-pyrazinones with various aldehydes has been reported, highlighting the potential for pyrazine-based systems in NHC catalysis. nih.gov The resulting metal-NHC complexes often exhibit high stability and catalytic activity.

Design and Development in Medicinal Chemistry As a Chemical Scaffold

Pyrazine (B50134) as a Core Pharmacophore in Drug Discovery

The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into molecular designs to serve as a core pharmacophore. tandfonline.comresearchgate.net A pharmacophore is a concept describing the essential spatial arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target and elicit a response. youtube.com The pyrazine ring's utility stems from its unique electronic properties, its ability to form hydrogen bonds, and its relative metabolic stability. mdpi.com

Pyrazine derivatives are associated with a wide spectrum of pharmacological activities. ingentaconnect.com Their prevalence in bioactive natural products and synthetic pharmaceuticals underscores their importance. researchgate.net Research has demonstrated that compounds containing the pyrazine scaffold exhibit significant biological effects, making it a focal point for the synthesis of new therapeutic agents. tandfonline.comresearchgate.net

Table 1: Selected Pharmacological Activities of Pyrazine-Based Compounds

| Pharmacological Activity | Description | Reference(s) |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation. Compounds like the tyrosine kinase inhibitor AKN-028 show promise in treating acute myeloid leukemia. | mdpi.com |

| Anti-inflammatory | Reduction of inflammation. Pyrazine N-acylhydrazone derivatives have been designed as novel analgesic and anti-inflammatory candidates. | nih.gov |

| Antibacterial / Antimicrobial | Inhibition of microbial growth. Pyrazinamide (B1679903) is a cornerstone drug for treating tuberculosis. | rjpbcs.com |

| Antioxidant | Scavenging of free radicals. Certain pyrazine-2-carboxylic acid derivatives have demonstrated notable antioxidant activity. | rjpbcs.com |

| Antiviral | Inhibition of viral replication. The pyrazine ring is a component of various compounds studied for antiviral effects. | scispace.com |

| Enzyme Inhibition | Targeting specific enzymes involved in disease pathways, such as c-Met and VEGFR-2 in cancer. | frontiersin.org |

Strategies for Structural Modification and Derivatization to Explore Pharmacological Potential

The 2,3-dichloro-5-phenylpyrazine scaffold is ripe for structural modification, primarily due to the reactivity of its two chlorine atoms. These atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. google.com Medicinal chemists leverage this reactivity to systematically alter the molecule's structure and explore its structure-activity relationship (SAR).

Common strategies for modifying the pyrazine core include:

Nucleophilic Aromatic Substitution (SNAr): This is a primary method for derivatizing chloropyrazines. The electron-deficient nature of the pyrazine ring facilitates the displacement of chloride ions by various nucleophiles, such as amines, alcohols, and thiols. For instance, reacting 2,3-dichloro-5,6-dicyanopyrazine with amines leads to the selective replacement of one chlorine atom. google.com This allows for the controlled introduction of substituents that can interact with biological targets.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig couplings are extensively used to form new carbon-carbon and carbon-nitrogen bonds on the pyrazine ring. researchgate.netingentaconnect.com A Suzuki coupling can be used to attach various aryl or heteroaryl groups by reacting a halopyrazine with a boronic acid, a technique used in the synthesis of SHP2 inhibitors. nih.gov

C-H Functionalization: More recent strategies involve the direct functionalization of carbon-hydrogen bonds on the pyrazine ring. This approach avoids the need for pre-functionalized starting materials (like halogens). Iron-catalyzed C-H functionalization has been successfully used to arylate pyrazines, as demonstrated in the total synthesis of the natural product Botryllazine A. mdpi.com

These synthetic strategies enable the creation of large libraries of pyrazine analogs from a common intermediate like this compound. By varying the substituents, chemists can fine-tune the molecule's properties to enhance potency, selectivity, and pharmacokinetic characteristics. nih.gov

Table 2: Key Synthetic Strategies for Pyrazine Derivatization

| Reaction Type | Description | Application Example | Reference(s) |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., Cl) on the aromatic ring by a nucleophile. | Reaction of dichloropyrazines with amines or prolinol to build complex side chains. | google.comnih.gov |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between a boronic acid and an organohalide to form a C-C bond. | Coupling of (2,3-dichlorophenyl)boronic acid with a bromochloropyrazine to create a core structure for SHP2 inhibitors. | nih.gov |

| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. | Iron-catalyzed arylation of 2,3-dimethylpyrazine (B1216465) in the synthesis of Botryllazine A. | mdpi.com |

Preclinical Research on Novel Pyrazine Analogs (Focus on Design and Synthetic Advancements)

Preclinical research has highlighted the potential of novel pyrazine analogs in various therapeutic areas, with a strong focus on innovative design and synthetic advancements.